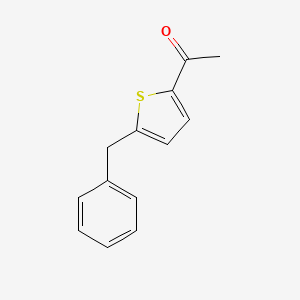

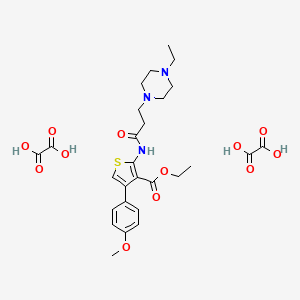

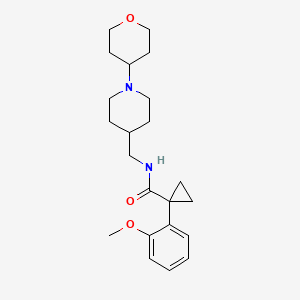

![molecular formula C22H15F2N3O2 B2538539 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898455-34-0](/img/structure/B2538539.png)

2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a derivative of quinazoline, a bicyclic aromatic compound that consists of two fused six-membered rings, a benzene ring, and a pyrimidine ring. This particular derivative includes additional functional groups such as amide and fluoro substituents, which may contribute to its chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been reported in the literature. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones in m-cresol at high temperatures . Another method involves a domino synthesis of quinazolinyl benzamides by reacting isatins with o-amino N-aryl/alkyl benzamides, mediated by I2/TBHP, which also leads to the formation of amide and quinazoline units . These methods highlight the versatility of quinazoline chemistry in creating a variety of substituted compounds.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex due to the presence of multiple substituents. In one study, the molecular structure of a related compound, N-methyl-N-{2-[(diphenyl)(methylamino)methyl]phenyl}benzamide, was elucidated using X-ray structural analysis . This technique could similarly be applied to determine the precise molecular structure of 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, providing insights into its three-dimensional conformation and potential interaction sites.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. Alkylation of dihydroquinazolines, for example, can occur at nitrogen atoms, and subsequent alkaline hydrolysis can lead to the opening of the heterocycle, forming amides . These reactions are important for modifying the structure of quinazoline derivatives and can be used to synthesize a wide range of compounds with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives like 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide are influenced by their molecular structure. The presence of amide and fluoro groups can affect the compound's solubility, stability, and reactivity. While the specific properties of this compound are not detailed in the provided papers, related compounds have been evaluated for their cytotoxicity against various cancer cell lines, indicating potential biological activity . The physical and chemical properties of these compounds are crucial for their function as pharmacophores and their overall efficacy in biological systems.

科学的研究の応用

Synthesis of Condensed Triazines and Triazoles

Research by Hans Reimlinger, Fernand Billiau, and Willy R. F. Lingier focuses on the synthesis of condensed triazines and triazoles, providing foundational knowledge for the synthesis of complex molecules that could include 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide derivatives. Their work involves reactions of various benzamide derivatives, laying the groundwork for synthesizing novel compounds with potential biological activities (Reimlinge, Billiau, & Lingier, 1976).

Development of Antimicrobial Agents

N. Patel and A. R. Shaikh conducted a study on the synthesis of new compounds for evaluating their antimicrobial activities. This research is crucial for understanding how derivatives of 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide might be utilized in developing new antimicrobial agents, demonstrating the compound's potential utility in medicinal chemistry (Patel & Shaikh, 2011).

Cancer Research Applications

Yan Zhang et al. explored the synthesis of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumor cells. Their findings suggest that modifications to the quinazolinone core, similar to those in 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, can lead to potent anticancer drugs with the ability to induce apoptosis and arrest tumor cell growth in specific phases (Zhang et al., 2021).

Exploration of Water-Soluble Analogues for Antitumor Agents

V. Bavetsias and colleagues' work on designing water-soluble analogues of quinazolin-4-one-based antitumor agents provides insights into improving the solubility and cytotoxicity of compounds like 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide. Their research highlights the importance of structural modifications for developing more effective and soluble cancer therapies (Bavetsias et al., 2002).

特性

IUPAC Name |

2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O2/c1-13-25-20-8-3-2-7-18(20)22(29)27(13)16-6-4-5-15(12-16)26-21(28)17-10-9-14(23)11-19(17)24/h2-12H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTDUONWNYMPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

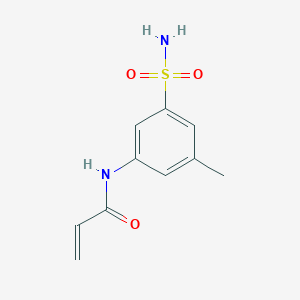

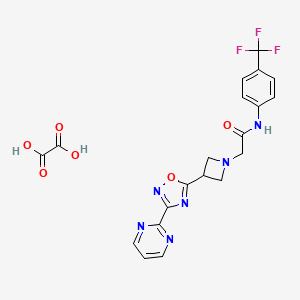

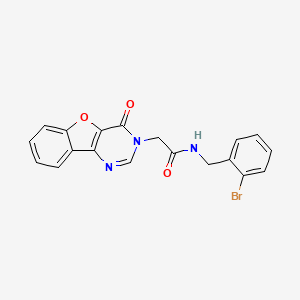

![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)

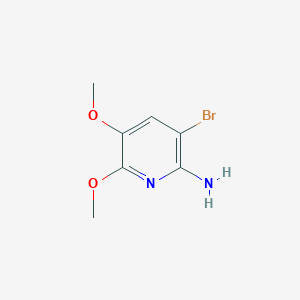

![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)